molecular formula C10H13NO3 B1680421 Metirosine CAS No. 658-48-0

Metirosine

Cat. No. B1680421
CAS RN: 658-48-0
M. Wt: 195.21 g/mol
InChI Key: NHTGHBARYWONDQ-JTQLQIEISA-N
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Description

Metirosine, also known as α-Methyltyrosine, belongs to the general class of medicines called antihypertensives . It is used to treat high blood pressure (hypertension) caused by a disease called pheochromocytoma, a noncancerous tumor of the adrenal gland . Metirosine reduces the amount of certain chemicals in the body .


Molecular Structure Analysis

The molecular formula of Metirosine is C10H13NO3 . It has a molar mass of 195.218 g/mol . The structure of Metirosine is related to tyrosine, an amino-acid component of proteins .


Chemical Reactions Analysis

Metirosine inhibits the enzyme tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Metirosine include a density of 1.3±0.1 g/cm3, a boiling point of 383.7±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 66.7±3.0 kJ/mol and a flash point of 185.9±25.1 °C .

Safety And Hazards

Metirosine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Side effects are generally mild and self-limited, with sedation in a majority of patients .

Future Directions

Metirosine is used to treat pheochromocytoma (tumor of the adrenal gland) . It may also be used for purposes not listed in the medication guide . As with many chiral drugs, the racemate was also of interest as a potentially cheaper material, known as racemetirosine .

properties

IUPAC Name

2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTGHBARYWONDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859529
Record name alpha-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racemetirosine

CAS RN

658-48-0, 620-30-4
Record name α-Methyl-p-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racemetirosine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racemetyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16306
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tyrosine, .alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Racemetirosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.670
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RACEMETYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88TTO174Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
EH Byun - Reactions, 2011 - Springer
… A 57-year-old man, who had pheochromocytoma, started receiving metirosine … metirosine dosage was reduced and his parkinsonism symptoms improved. One month later, metirosine …
Number of citations: 2 link.springer.com
K Thanapaalasingham - Reactions, 2016 - search.proquest.com
… He received metirosine at 250 mg [route not stated] four times daily. Subsequently, the dose … Author comment:" The main adverse effect of metirosine is somnolence, and up to 96% of …
Number of citations: 0 search.proquest.com
L De Haan - Reactions, 2006 - Springer
… of psychiatric disorders after ingestion of metirosine. The man, who had no personal or family history of psychiatric disorders, received a single dose of metirosine 750mg. Seven hours …
Number of citations: 0 link.springer.com
CN Ionescu, OV Sakharova, MD Harwood… - The Journal of …, 2008 - ncbi.nlm.nih.gov
… Due to episodic hypotension, α‐blockers were not used and the patient was started on metirosine (Table I). Metirosine inhibits tyrosine hydroxylase, which is the key enzyme in DOPA …
Number of citations: 20 www.ncbi.nlm.nih.gov
T Virmani - Reactions, 2013 - search.proquest.com
… The addition of olanzapine on day 50 and metirosine on day 125 provided the best symptom control. On day 150, he had mild chorea in his neck and hands, with mild right upper limb …
Number of citations: 0 search.proquest.com
M Hara, A Hyodo, H Kimura, T Hiraki - Journal of Cardiothoracic …, 2022 - jcvaonline.com
… Preoperative metirosine was considered to have suppressed adverse circulatory fluctuation and arrhythmia from direct manipulation to after removal of the pheochromocytoma, which …
Number of citations: 1 www.jcvaonline.com
W Reimann - Arzneimittel-forschung, 1984 - europepmc.org
… Rabbits were pretreated either with alpha-methyl-p-tyrosine (metirosine, alpha-MT) to inhibit noradrenaline synthesis without affecting storage vesicle function or with reserpine to …
Number of citations: 13 europepmc.org
EC Morris, SS Neelapu, T Giavridis… - Nature Reviews …, 2022 - nature.com
… , or inhibition of catecholamine synthesis by metirosine diminishes cytokine production by CAR … In a syngeneic mouse model of B cell acute lymphoblastic leukaemia 61 , metirosine at a …
Number of citations: 296 www.nature.com
AM Drucker, RL Houlden - Nature Clinical Practice Endocrinology & …, 2006 - nature.com
Background A 40-year-old man was referred to our clinic with recurrent paragangliomas. He had undergone resection of a paraganglioma superior to the right adrenal gland at 19 years …
Number of citations: 21 www.nature.com
M Naruse, F Satoh, A Tanabe, T Okamoto… - endocrine …, 2018 - jstage.jst.go.jp
To assess the efficacy, safety, and pharmacokinetics of metyrosine (an inhibitor of catecholamine synthesis) in patients with pheochromocytoma/paraganglioma (PPGL), we conducted a …
Number of citations: 34 www.jstage.jst.go.jp

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